molecular formula C17H18N2O3S B2707735 1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea CAS No. 1903764-66-8

1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea

Cat. No. B2707735
CAS RN: 1903764-66-8
M. Wt: 330.4
InChI Key: QLQZUPMQSSEQTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea, also known as BPU, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. BPU has been shown to exhibit potent anticancer, antiviral, and antifungal activities.

Scientific Research Applications

Synthesis and Structural Analysis

Compounds with benzofuran and thiophene groups are of interest due to their potential biological activities and applications in material science. The synthesis of these compounds often involves complex reactions aiming at introducing specific functional groups to achieve desired properties. For example, the synthesis of N-[3,4-Dihydro-4-(hydroxymethyl)-2,2,4-trimethyl-2H-1-benzothiopyran-6-yl]-N′-(4-nitrophenyl)thiourea, a related compound, outlines a de novo synthesis approach for a primary metabolite with anticancer activity, highlighting the importance of such structures in medicinal chemistry (Nammalwar et al., 2010).

Potential Biological Activities

Compounds featuring benzofuran and thiophene moieties, including urea derivatives, are explored for their cytotoxic effects against various cancer cell lines. For instance, certain urea and thiourea derivatives have been evaluated for their cytotoxicity, exhibiting promising antiproliferative action (Esteves-Souza et al., 2006). These studies suggest that modifications to the benzofuran and thiophene components can significantly impact the biological activity of these compounds, indicating potential applications in cancer research.

properties

IUPAC Name

1-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-17(21,15-9-12-5-2-3-7-14(12)22-15)11-19-16(20)18-10-13-6-4-8-23-13/h2-9,21H,10-11H2,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLQZUPMQSSEQTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)NCC1=CC=CS1)(C2=CC3=CC=CC=C3O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.